4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS No.: 313529-30-5
Cat. No.: VC7779895
Molecular Formula: C19H19N3O4S2
Molecular Weight: 417.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313529-30-5 |
|---|---|
| Molecular Formula | C19H19N3O4S2 |
| Molecular Weight | 417.5 |
| IUPAC Name | 4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C19H19N3O4S2/c1-22(2)28(24,25)16-10-6-14(7-11-16)18(23)21-19-20-17(12-27-19)13-4-8-15(26-3)9-5-13/h4-12H,1-3H3,(H,20,21,23) |
| Standard InChI Key | VVCOPXSDDDQURC-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Introduction
The compound 4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic molecule featuring a benzamide core with a dimethylsulfamoyl group and a thiazolyl substituent linked to a 4-methoxyphenyl ring. This structure suggests potential applications in medicinal chemistry due to the presence of functional groups known for their biological activity.
Synthesis
The synthesis of such compounds typically involves multiple steps, starting with the preparation of the thiazole ring and subsequent coupling reactions to attach the benzamide and dimethylsulfamoyl groups. Common reagents include hydrochloric acid, hydrogen peroxide, and solvents like propan-2-ol or DMSO-d for NMR analysis.
Biological Significance
Compounds with similar structures have shown promise in various biological activities:
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Antimicrobial Activity: Thiazole derivatives have been studied for their antimicrobial properties, often exhibiting activity against both Gram-positive and Gram-negative bacteria .
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Anticancer Activity: Some thiazole-based compounds have demonstrated anticancer potential, particularly against breast cancer cell lines .
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Inflammatory Response: Certain sulfonamide and thiazole derivatives may modulate inflammatory pathways, offering potential as anti-inflammatory agents .
Spectroscopic Characterization
Characterization of synthesized compounds is typically performed using:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
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Infrared (IR) Spectroscopy: Helps identify functional groups.
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Mass Spectrometry: Confirms molecular weight and purity.
Potential Applications
Given its structural components, 4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide may be explored for:
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Pharmaceutical Development: Its thiazole and sulfamoyl groups suggest potential as a lead compound for drug development.
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Biological Research: Useful in studies involving enzyme inhibition or receptor modulation.
Data Table: Comparative Analysis of Related Compounds
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